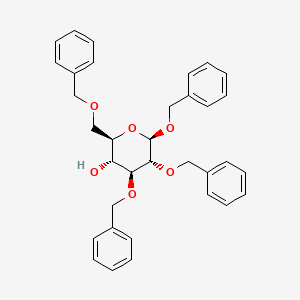

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZRJGYIUDQFSY-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Strategically Protected Intermediate in Glycoscience

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside

In the intricate field of synthetic carbohydrate chemistry, the precise construction of complex oligosaccharides and glycoconjugates is paramount. This endeavor relies on a toolkit of selectively protected monosaccharide building blocks. Among these, 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside stands out as a pivotal intermediate. Its strategic design, featuring a single free hydroxyl group at the C-4 position, provides chemists with a powerful tool for regioselective modifications. This guide offers a deep dive into the chemical properties, synthesis, and reactivity of this versatile molecule, providing essential insights for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in its unique protecting group pattern. The four benzyl ethers provide robust protection for the hydroxyl groups at the C-1, C-2, C-3, and C-6 positions under a wide range of reaction conditions. This stability allows for chemical transformations to be directed specifically to the nucleophilic C-4 hydroxyl group, enabling the controlled, stepwise assembly of complex glycan structures.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. These characteristics dictate handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 67831-42-9 | [1][2][3] |

| Molecular Formula | C₃₄H₃₆O₆ | [1][2][4] |

| Molecular Weight | 540.65 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and toluene; insoluble in water. | [5] |

| Storage | Store at 10°C - 25°C in a well-closed container. | [2] |

Synthesis: The Art of Regioselective Deprotection

The synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a classic example of strategic protecting group manipulation in carbohydrate chemistry. A common and efficient pathway involves the regioselective reductive ring-opening of a 4,6-O-benzylidene acetal.

The causality behind this experimental choice is elegant and effective. A benzylidene acetal is readily formed across the C-4 and C-6 hydroxyls of a suitably protected glucose precursor. This cyclic acetal can then be opened using a hydride reagent in the presence of a Lewis acid. The regioselectivity of this opening is controlled by steric and electronic factors, typically leading to the formation of a benzyl ether at the more sterically accessible C-6 position, thereby liberating the C-4 hydroxyl group.[6]

Experimental Protocol: Reductive Opening of a Benzylidene Acetal

This protocol describes a general procedure for the synthesis starting from Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside.

-

Dissolution: Dissolve the starting material, Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Cool the solution to 0 °C. Add a solution of sodium cyanoborohydride (NaBH₃CN) and molecular sieves. Slowly add a solution of hydrogen chloride (HCl) in diethyl ether. The HCl acts as a proton source to activate the acetal.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dilute the mixture with the reaction solvent and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.

Workflow for Synthesis

Caption: Synthetic workflow via reductive opening of a benzylidene acetal.

Spectroscopic Validation

Unambiguous structural confirmation is critical. The following data, based on established principles of carbohydrate NMR and mass spectrometry, are expected for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.[7]

| Technique | Parameter | Expected Value |

| ¹H NMR | Aromatic Protons | Multiplet, ~7.40 - 7.10 ppm (20H) |

| Benzylic Protons (CH₂Ph) | Multiplets, ~5.0 - 4.5 ppm (8H) | |

| Anomeric Proton (H-1) | Doublet, ~4.6 ppm, J ≈ 8.0 Hz | |

| Ring Protons (H-2,3,4,5,6) | Multiplets, ~4.0 - 3.5 ppm | |

| ¹³C NMR | Anomeric Carbon (C-1) | ~103 ppm |

| Ring Carbons (C-2,3,4,5,6) | ~85 - 68 ppm | |

| Benzylic Carbons (CH₂Ph) | ~75 - 72 ppm | |

| Aromatic Carbons | ~139 - 127 ppm | |

| HRMS (ESI) | [M+Na]⁺ | Calculated: 563.2404; Found: ~563.24 |

Reactivity and Applications in Drug Development

The true value of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is realized in its application as a glycosyl acceptor. The lone hydroxyl group at C-4 is a nucleophilic site for the formation of new glycosidic bonds, making it an ideal building block for synthesizing oligosaccharides containing (1→4) linkages, which are prevalent in nature.

Role as a Glycosyl Acceptor

In a typical glycosylation reaction, a glycosyl donor (a sugar with an activated anomeric center, such as a trichloroacetimidate or a thioglycoside) is reacted with the C-4 hydroxyl of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside in the presence of a Lewis acid promoter (e.g., TMSOTf).[8] This forms a disaccharide, which can be further elaborated or deprotected. This stepwise approach is fundamental to building the complex carbohydrate chains found on glycoproteins or glycolipids, which are often the targets of or components in modern therapeutics.[8][9]

Caption: Role as a glycosyl acceptor in oligosaccharide synthesis.

Global Deprotection: Unveiling the Final Product

Once the desired carbohydrate backbone is assembled, the benzyl protecting groups must be removed. The most common and effective method for deprotecting benzyl ethers is catalytic hydrogenolysis.

This process involves treating the protected sugar with hydrogen gas (H₂) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C).[10] The reaction cleaves the C-O bonds of the benzyl ethers, releasing the free hydroxyl groups and producing toluene as a byproduct. This method is highly efficient and clean, though it is incompatible with other functional groups that can be reduced, such as alkenes or alkynes. Alternative methods, such as oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used for substrates sensitive to hydrogenation.[10][11]

Conclusion

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is more than just a protected sugar; it is a testament to the power of strategic chemical design. Its unique configuration provides a reliable and versatile platform for the regioselective synthesis of complex carbohydrates. For scientists engaged in glycoscience and drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for advancing the frontiers of medicinal chemistry and developing next-generation therapeutics.

References

-

PubChem. (n.d.). 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Creative Biolabs. (n.d.). Tetra-O-benzyl-D-glucopyranose. Retrieved from [Link][5]

-

Zhu, D., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances. Retrieved from [Link][9]

-

D'other, M., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Molecules. Retrieved from [Link][6]

-

Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters. Retrieved from [Link][11]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. This compound | C34H36O6 | CID 11124400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose; Tetra-O-benzyl-D-glucopyranose; 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose; 609-908-7 [deyerchem.com]

- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

Introduction: The Role of Protected Glycosides in Modern Science

An In-Depth Technical Guide to the Structure Elucidation of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside

Carbohydrates play a central role in a vast array of biological processes. However, their inherent polyfunctionality, with multiple hydroxyl groups of similar reactivity, presents a significant challenge in chemical synthesis. To achieve regioselectivity, chemists rely on protecting groups to temporarily mask certain hydroxyls while others are modified. Benzyl ethers are among the most robust and widely used protecting groups in carbohydrate chemistry due to their stability across a broad range of reaction conditions and their convenient removal via catalytic hydrogenation.

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a key synthetic intermediate, valuable for the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. Its structure, with a free hydroxyl group at the C-4 position, makes it a strategic glycosyl acceptor for the formation of 1,4-glycosidic linkages, which are fundamental in polysaccharides like amylose and cellulose.

This guide, intended for researchers and drug development professionals, provides a detailed technical overview of the modern analytical techniques used to unequivocally confirm the structure of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside. We will explore not just the methods themselves, but the underlying logic and causality that make the collective data a self-validating proof of structure, distinguishing it from its isomers and ensuring the scientific integrity of subsequent research.

The Analytical Challenge: The Question of Isomer Differentiation

The primary challenge in elucidating the structure of a partially benzylated glucopyranoside is to definitively locate the protecting groups. The synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside can potentially yield other isomers, such as the common 2,3,4,6-tetra-O-benzyl-D-glucopyranose[1], which has vastly different chemical reactivity. Therefore, a simple confirmation of mass or elemental composition is insufficient. A multi-pronged analytical strategy is required to precisely map the connectivity of the benzyl groups to the glucose core.

Mass Spectrometry: Confirming Molecular Identity

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Causality of Method Choice: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like protected carbohydrates. It is a "soft" ionization technique that typically keeps the molecule intact, primarily forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, which is ideal for molecular weight determination[2].

Data Presentation: Expected HRMS Data

| Ion Species | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |

| [M+H]⁺ | C₃₄H₃₇O₆⁺ | 541.2585 | 541.258x ± 5 ppm |

| [M+Na]⁺ | C₃₄H₃₆O₆Na⁺ | 563.2404 | 563.240x ± 5 ppm |

| [M+K]⁺ | C₃₄H₃₆O₆K⁺ | 579.2144 | 579.214x ± 5 ppm |

Note: The molecular formula of the neutral molecule is C₃₄H₃₆O₆ with a monoisotopic mass of 540.2512 Da[3].

While HRMS confirms the correct formula, it does not establish connectivity. Tandem mass spectrometry (MS/MS) can provide some structural clues through fragmentation analysis. The fragmentation of benzylated glycosides often involves the characteristic loss of benzyl (C₇H₇, 91 Da) or benzyloxy (C₇H₇O, 107 Da) moieties[4]. However, distinguishing between isomers based on fragmentation alone can be ambiguous. The definitive proof of connectivity lies in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Stereochemistry and Proton Environment

The ¹H NMR spectrum gives crucial information about the chemical environment of each proton and, critically, the stereochemistry at the anomeric center (C-1).

-

Anomeric Proton (H-1): For a β-glucopyranoside in a standard ⁴C₁ chair conformation, the H-1 and H-2 protons are in a diaxial relationship. This results in a large coupling constant (J₁﹐₂) of approximately 7-8 Hz. This is a hallmark signature that distinguishes it from the α-anomer, which would show a much smaller coupling constant (J₁﹐₂ ≈ 3-4 Hz) due to an axial-equatorial relationship[5].

-

Pyranose Ring Protons (H-2 to H-6): The protons on the glucose core typically resonate between 3.4 and 4.8 ppm. Their specific shifts are influenced by the presence or absence of adjacent benzyl groups.

-

Benzyl Protons (CH₂ and Aromatic): The four benzyl groups introduce distinct signals. The benzylic methylene (CH₂) protons are diastereotopic and appear as two sets of doublets (an AB quartet) for each group, typically in the 4.4-5.0 ppm range. The 20 aromatic protons will appear as a complex multiplet in the 7.2-7.4 ppm region.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

-

Anomeric Carbon (C-1): The C-1 signal in β-glucosides is typically found around 102-105 ppm[6].

-

Pyranose Ring Carbons (C-2 to C-6): These carbons resonate in the 68-85 ppm region. The carbon bearing the free hydroxyl group (C-4 in this case) will have a chemical shift distinct from the benzylated carbons.

-

Benzyl Carbons (CH₂ and Aromatic): The benzylic CH₂ carbons appear around 71-76 ppm. The aromatic carbons show signals in the 127-139 ppm range, with the ipso-carbons (the carbon attached to the oxygen or methylene group) appearing at the downfield end of this range[7].

2D NMR Spectroscopy: Establishing Unambiguous Connectivity

While 1D NMR provides essential clues, 2D NMR experiments are required to definitively piece the puzzle together. They establish covalent connectivity through bonds, providing the irrefutable evidence needed for structure validation[8].

Caption: A logical workflow for NMR-based structure elucidation.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds. For the glucopyranoside, one can start at the well-defined anomeric proton (H-1) and "walk" along the sugar backbone by identifying its correlation to H-2, then H-2 to H-3, and so on, confirming the complete spin system of the pyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to[9]. After assigning the protons with COSY, HSQC allows for the unambiguous assignment of the corresponding carbons (C-1 to C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for placing the benzyl groups. It reveals correlations between protons and carbons that are two or three bonds away. The definitive proof for the 1,2,3,6-substitution pattern comes from observing the following key correlations:

-

Correlation from the anomeric H-1 proton to the ipso-carbon of a benzyl group , confirming the anomeric position is not benzylated but is part of the glycoside linkage (if it were a glycoside). In this specific case, we look for correlations from the benzylic protons.

-

Correlation from the benzylic CH₂ protons to the specific carbons of the glucose ring they are attached to through an ether linkage. For our target molecule, we would expect to see:

-

Bn-CH₂ → C-1

-

Bn-CH₂ → C-2

-

Bn-CH₂ → C-3

-

Bn-CH₂ → C-6

-

-

The absence of such a correlation between any benzylic protons and C-4 confirms that this position bears the free hydroxyl group.

-

Caption: Expected key ³J(C,H) HMBC correlations confirming benzyl group positions.

Integrated Data Analysis: A Self-Validating System

-

HRMS establishes the correct elemental formula (C₃₄H₃₆O₆).

-

¹H NMR confirms the β-anomeric configuration via the large J₁﹐₂ coupling constant.

-

COSY confirms the integrity of the six-proton glucopyranose ring spin system (H-1 through H-6).

-

HSQC links the proton and carbon skeletons of the glucose core and the benzyl groups.

-

HMBC provides the definitive, irrefutable proof of connectivity, placing the four benzyl groups at positions C-1, C-2, C-3, and C-6, and confirming the free hydroxyl at C-4.

This logical, step-wise validation where each experiment builds upon and confirms the last creates a self-validating system, ensuring the highest degree of confidence in the final assigned structure.

Experimental Protocols

The following are generalized, field-proven protocols for the acquisition of the necessary data.

Protocol 5.1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and accumulation of 1024 scans or more to achieve adequate signal-to-noise.

-

COSY Acquisition: Use a standard gradient-selected (gCOSY) pulse sequence. Acquire a 2048 x 512 data matrix, with 4-8 scans per increment.

-

HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced (gHSQC) pulse sequence. Optimize the ¹J(C,H) coupling constant to 145 Hz. Acquire a 2048 x 256 data matrix, with 8-16 scans per increment.

-

HMBC Acquisition: Use a standard gradient-selected (gHMBC) pulse sequence. Optimize the long-range coupling constant,ⁿJ(C,H), to 8 Hz to observe both 2-bond and 3-bond correlations. Acquire a 2048 x 512 data matrix, with 16-32 scans per increment.

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function to 2D data before Fourier transformation to improve resolution.

Protocol 5.2: HRMS Sample Preparation and Data Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode).

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

-

Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 150-1000.

-

Calibration: Ensure the instrument is calibrated immediately prior to the analysis using a standard calibration mixture to guarantee mass accuracy below 5 ppm.

-

Data Analysis: Process the resulting spectrum to identify the monoisotopic masses of the observed ions (e.g., [M+H]⁺, [M+Na]⁺). Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₃₄H₃₆O₆.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Akira, T., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, M761. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 188977, Benzyl beta-d-glucopyranoside. Retrieved from [Link]

-

Martens, J., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry. Available at: [Link]

-

MDPI. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11124400, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 188977, Benzyl beta-d-glucopyranoside. Retrieved from [Link]

-

Shi, H., et al. (2016). A method of high performance liquid chromatography electrospray ionization linear ion-trap tandem mass spectrometry for analysis of glycosides in tobacco. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structures of the five authentic glycosides compounds: I: benzyl β-D-glucopyranoside. Retrieved from [Link]

-

Kawsar, S. M. A., et al. (2023). Macromolecules: Synthesis, antimicrobial, POM analysis and computational approaches of some glucoside derivatives bearing acyl moieties. PLOS ONE. Available at: [Link]

-

ResearchGate. (2018). Synthesis and fundamental HSQC NMR data of monolignol β-glycosides.... Retrieved from [Link]

-

Takeda, N., et al. (1989). Formation and fragmentation of the [M + Na]+ ion of glycosides in fast atom bombardment mass spectrometry. researchmap. Available at: [Link]

-

Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 3. X-ray crystal structure of β-D-glucopyranoside-(1R)-O-isopropyl.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranose - Optional[13C NMR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of the protective effects of long chain n-alkyl glucopyranosides against ultrasound-induced cytolysis of HL-60 cells. Retrieved from [Link]

-

Hanith Bioscience. (n.d.). Tetra-O-benzyl-D-glucopyranose. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid... PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state C NMR, X-ray diffraction and structural study of methyl 4-O-methyl β-D-glucopyranosides.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchmap.jp [researchmap.jp]

- 3. This compound | C34H36O6 | CID 11124400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Macromolecules: Synthesis, antimicrobial, POM analysis and computational approaches of some glucoside derivatives bearing acyl moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside: A Key Intermediate in Carbohydrate Chemistry

CAS Number: 67831-42-9[1]

Introduction

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a partially protected carbohydrate derivative that serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates. The strategic placement of benzyl groups on the hydroxyls at positions 1, 2, 3, and 6 leaves the hydroxyl group at position 4 available for selective chemical modification. This regioselective protection is crucial for the controlled and efficient synthesis of intricate carbohydrate structures that play vital roles in numerous biological processes. While less common than its 2,3,4,6-tetra-O-benzyl counterpart, the 1,2,3,6-isomer offers a unique pattern of reactivity, making it a valuable tool for synthetic carbohydrate chemists.

This technical guide provides an in-depth exploration of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, covering its synthesis, purification, characterization, and applications in the context of drug discovery and development. Given the limited availability of detailed experimental data for this specific isomer, this guide will also draw upon the extensive knowledge base of the closely related and well-characterized 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to illustrate fundamental principles and techniques applicable to this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is presented in the table below.

| Property | Value |

| CAS Number | 67831-42-9 |

| Molecular Formula | C₃₄H₃₆O₆ |

| Molecular Weight | 540.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents such as chloroform and dichloromethane |

| Storage | Store in a cool, dry place |

Synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside

The synthesis of selectively protected carbohydrates like 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside relies on the principles of regioselective protection of the numerous hydroxyl groups of the parent monosaccharide. The challenge lies in differentiating between hydroxyl groups of similar reactivity. Several strategies can be employed, often involving multiple protection and deprotection steps.

One plausible synthetic route to 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside involves the regioselective benzylation of a suitable precursor. For instance, starting from a glucopyranoside with a temporary protecting group at the 4-position would allow for the benzylation of the remaining hydroxyls, followed by the removal of the temporary group.

A general workflow for the synthesis of such a compound is outlined below:

Caption: Generalized synthetic workflow for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.

Causality in Experimental Choices:

The choice of protecting groups is critical. For instance, a silyl protecting group might be used for the 4-position due to its ease of introduction and selective removal under conditions that do not affect the benzyl ethers. The choice of benzylation conditions (e.g., sodium hydride and benzyl bromide in DMF) is dictated by the need for a robust and high-yielding reaction to protect the remaining hydroxyls.

Purification and Characterization

The purification of protected carbohydrates is typically achieved through chromatographic techniques, with column chromatography on silica gel being the most common method. The polarity of the eluent is gradually increased to separate the desired product from any starting materials, by-products (such as incompletely benzylated derivatives), and reagents. Recrystallization can also be employed for further purification.

The structural confirmation of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside relies on a combination of spectroscopic methods.

Spectroscopic Data (Expected)

| Technique | Parameter | Expected Features for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside |

| ¹H NMR | Chemical Shift (δ) | - Aromatic protons (20H) from the four benzyl groups, typically in the range of 7.2-7.4 ppm.- Protons of the glucopyranose ring, with distinct chemical shifts and coupling constants. The anomeric proton (H-1) is expected to be a doublet with a coupling constant characteristic of a β-anomer (around 8 Hz).- Methylene protons of the benzyl groups, appearing as multiple signals. |

| ¹³C NMR | Chemical Shift (δ) | - Aromatic carbons from the benzyl groups.- Carbons of the glucopyranose ring, with the anomeric carbon (C-1) appearing at a characteristic chemical shift for a β-anomer.- Methylene carbons of the benzyl groups. |

| HRMS | [M+Na]⁺ | The calculated m/z for C₃₄H₃₆O₆Na⁺ would confirm the molecular formula. |

Applications in Drug Development

Selectively protected carbohydrates are indispensable tools in the synthesis of biologically active molecules. The free hydroxyl group in 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside at the C-4 position makes it a valuable glycosyl acceptor in glycosylation reactions. This allows for the synthesis of oligosaccharides with a specific linkage at this position.

The broader class of protected glucopyranosides, exemplified by the 2,3,4,6-tetra-O-benzyl isomer, plays a significant role in drug discovery.[2] These intermediates are used in the synthesis of:

-

Glycoconjugate drugs: The attachment of sugar moieties to therapeutic agents can improve their solubility, bioavailability, and targeting to specific cells or tissues.

-

Glycosidase inhibitors: These compounds can interfere with the function of carbohydrate-processing enzymes and have applications in the treatment of diabetes, viral infections, and cancer.

-

Carbohydrate-based vaccines: Synthetic oligosaccharides are used to develop vaccines against bacterial and viral pathogens.

The general workflow for the application of a partially protected glucopyranoside in the synthesis of a glycoconjugate is depicted below.

Caption: Application of a partially protected glucopyranoside in glycoconjugate synthesis.

Experimental Protocols

General Protocol for Regioselective Benzylation

Materials:

-

Starting diol (e.g., a suitably protected glucopyranoside)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Toluene

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve the starting diol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride in small portions. The mixture is stirred at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with methanol.

-

Dilute the mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Trustworthiness of the Protocol: This protocol is based on well-established methods for the benzylation of alcohols. The use of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the strong base (NaH). The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time and to identify the formation of the desired product and any by-products. The purification by column chromatography is a standard and effective method for isolating the regioselectively benzylated product.

Conclusion

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a valuable, albeit less common, building block in synthetic carbohydrate chemistry. Its unique pattern of protection allows for the selective functionalization of the 4-hydroxyl group, providing access to specific oligosaccharide linkages. While detailed experimental data for this particular isomer is limited, the principles of its synthesis, purification, and characterization are well-understood within the broader context of protected carbohydrates. As the demand for complex carbohydrates in drug discovery and materials science continues to grow, the importance of such selectively protected monosaccharides is set to increase.

References

-

Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. (2007). National Institutes of Health. Retrieved from [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Pure and Applied Chemistry. Retrieved from [Link]

-

6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (n.d.). MDPI. Retrieved from [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. (n.d.). Semantic Scholar. Retrieved from [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (n.d.). MDPI. Retrieved from [Link]

-

Supplementary Information Table of contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (n.d.). MDPI. Retrieved from [Link]

-

Benzyl beta-d-glucopyranoside. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. (n.d.). Google Patents.

-

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and complex carbohydrate synthesis, the strategic use of protecting groups is paramount. Among the pantheon of selectively protected monosaccharides, 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside stands out as a uniquely valuable intermediate. Its structure, featuring a free hydroxyl group at the C4 position, makes it an exceptional building block for the synthesis of intricate oligosaccharides and glycoconjugates. The four benzyl ether protecting groups offer robust stability under a wide range of reaction conditions, yet they can be removed under mild catalytic hydrogenation, providing a versatile tool for the synthetic chemist.[1][2] This guide provides an in-depth exploration of the physicochemical properties, reactivity, and practical applications of this important molecule, tailored for researchers and professionals in the fields of chemical biology and drug development.

Physicochemical Properties

The physical and chemical characteristics of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside dictate its handling, reactivity, and purification. A summary of its key properties is presented below.

| Property | Value | References |

| Molecular Formula | C₃₄H₃₆O₆ | [3][4] |

| Molecular Weight | 540.65 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| Melting Point | 69-74 °C | [6] |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol. Insoluble in water. | [7][8][9] |

| Storage Temperature | -20°C for long-term storage | [6][10] |

The presence of four aromatic benzyl groups lends the molecule a significant nonpolar character, explaining its excellent solubility in common organic solvents like dichloromethane and chloroform, while being insoluble in water.[5][7] This solubility profile is a critical consideration for reaction setup and chromatographic purification.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is primarily centered around the reactivity of its unprotected C4 hydroxyl group and the stability of the benzyl ethers.

The Strategic Importance of Benzyl Protecting Groups

Benzyl ethers are widely employed in carbohydrate chemistry due to their stability across a broad spectrum of acidic and basic conditions.[1] This robustness allows for a wide array of chemical transformations to be performed on other parts of the molecule without premature deprotection. The true elegance of benzyl groups lies in their facile removal under neutral conditions via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), which liberates the free hydroxyl groups and yields toluene as a benign byproduct.[2][11] Alternative deprotection methods, such as ozonolysis or the use of strong acids, are also available but are generally harsher.[1][2]

Key Reactions at the C4-Hydroxyl Group

The free hydroxyl at the C4 position makes this compound an ideal glycosyl acceptor. It can be strategically coupled with a variety of activated glycosyl donors (such as trichloroacetimidates, thioglycosides, or glycosyl halides) to form β-(1→4) glycosidic linkages, which are prevalent in many biologically important oligosaccharides.

Sources

- 1. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C34H36O6 | CID 11124400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. deyerchem.com [deyerchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synthose.com [synthose.com]

- 9. synthose.com [synthose.com]

- 10. 2,3,4,6-テトラ-O-ベンジル-D-グルコピラノース ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of Tetra-O-benzyl-D-glucopyranosides

<_ an in-depth technical guide on the stereochemistry of tetra-o-benzyl-d-glucopyranosides for researchers scientists and drug development professionals>

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of tetra-O-benzyl-D-glucopyranosides, pivotal intermediates in carbohydrate chemistry and drug development. We will explore the foundational principles of pyranose ring conformation, the critical influence of the anomeric effect, and the impact of bulky benzyl protecting groups on stereochemical outcomes. This document synthesizes theoretical concepts with practical experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, to offer a complete understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stereochemistry in Glucopyranosides

The three-dimensional arrangement of atoms in molecules, or stereochemistry, is a cornerstone of modern chemistry, nowhere more so than in the field of carbohydrate chemistry. For D-glucopyranosides, derivatives of the ubiquitous monosaccharide D-glucose, stereochemistry dictates not only their physical properties but also their chemical reactivity and biological function.[1][2] Tetra-O-benzyl-D-glucopyranosides are selectively protected derivatives where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl ethers.[1][2] This extensive protection renders the molecule stable under a variety of reaction conditions, making it an invaluable building block in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[1][2]

A thorough understanding of the stereochemical nuances of these molecules is paramount. The orientation of substituents on the pyranose ring, a six-membered ring structure, and the configuration at the anomeric carbon (C-1), directly influence the outcomes of glycosylation reactions and the ultimate architecture of the target molecule.[1][2] This guide will delve into the factors governing the stereochemistry of tetra-O-benzyl-D-glucopyranosides, providing both the theoretical underpinnings and the practical tools for its analysis.

Conformational Landscape of the Pyranose Ring

The six-membered pyranose ring is not planar but adopts various non-planar conformations to minimize steric and electronic strain. The most stable and therefore most common conformations are the chair forms, with boat and skew-boat conformations representing higher energy states.[3] For D-glucopyranose and its derivatives, the most prevalent conformation is the chair form.[3]

Chair Conformations: The Energetic Preference

The chair conformation of a pyranose ring minimizes torsional strain and steric interactions between substituents. In this conformation, the substituents can occupy two distinct types of positions: axial and equatorial. Axial substituents are oriented perpendicular to the general plane of the ring, while equatorial substituents are located in the plane of the ring.[3] Generally, bulky substituents prefer the more sterically accessible equatorial positions to avoid unfavorable 1,3-diaxial interactions.[3][4]

In the case of tetra-O-benzyl-D-glucopyranosides, the four bulky benzyl groups at C-2, C-3, C-4, and C-6 will preferentially occupy equatorial positions in the most stable chair conformation.[5]

Caption: Conformational equilibrium of the pyranose ring.

The Anomeric Effect: A Counterintuitive Preference

While steric considerations favor equatorial placement of substituents, a powerful stereoelectronic phenomenon known as the anomeric effect can override this preference at the anomeric carbon (C-1).[6][7] The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the increased steric hindrance.[6][7] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.[8]

This stabilization is estimated to be around 4-8 kJ/mol for sugars.[6] In tetra-O-benzyl-D-glucopyranosides, this effect leads to a significant population of the α-anomer, where the substituent at C-1 (often a hydroxyl group or a leaving group for glycosylation) is in the axial orientation.[7] The equilibrium between the α (axial) and β (equatorial) anomers is a critical factor in synthetic strategies.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyranose Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Conformations of the Pyranoid Sugars. I. Classification of Conformers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

The Cornerstone of Carbohydrate Synthesis: A Technical Guide to Benzyl Protecting Groups in Glucose Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. The polyhydroxylated nature of glucose presents a significant challenge, requiring chemists to selectively mask certain hydroxyl groups while others are manipulated. Among the arsenal of available protecting groups, the benzyl (Bn) group stands out as a robust and versatile tool.[1][2] Its stability under a wide range of reaction conditions, coupled with the variety of methods for its mild removal, has made it an indispensable asset in the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics.[1][3]

This technical guide provides a comprehensive overview of the role of benzyl protecting groups in glucose chemistry. We will delve into the mechanisms of their introduction and cleavage, explore strategies for regioselective protection, and discuss their orthogonality with other common protecting groups, offering field-proven insights and detailed experimental protocols for the modern carbohydrate chemist.

The Benzyl Group: Properties and Strategic Value

The benzyl group is introduced as a benzyl ether (C-O-CH₂Ph). Its utility is grounded in a unique combination of stability and selective lability.

-

Robust Stability: Benzyl ethers are exceptionally stable under both acidic and basic conditions, a critical feature that allows for a wide array of subsequent chemical transformations on other parts of the glucose molecule, such as the installation of base-labile ester protecting groups or acid-labile acetals.[3][4][5]

-

Orthogonality: The true power of the benzyl group lies in its orthogonality. It remains intact under conditions used to remove many other protecting groups (e.g., basic hydrolysis for esters, mild acid for silyl ethers and acetals). Conversely, it can be selectively removed under conditions that leave those other groups untouched.[6][7][8] This mutual exclusivity is the foundation of complex, multi-step oligosaccharide synthesis.[7]

-

Influence on Reactivity: In the context of glycosylation, the nature of the protecting group at the C-2 position profoundly affects the stereochemical outcome.[9][10] Benzyl ethers are considered "non-participating" groups. Unlike an acetyl or benzoyl group, they cannot form a cyclic intermediate to shield one face of the molecule. This property is often exploited in strategies aimed at synthesizing 1,2-cis-glycosidic linkages.[10] Electron-donating benzyl groups are also known to "arm" a glycosyl donor, increasing its reactivity in glycosylation reactions.[6][11]

Introduction of Benzyl Groups: The Benzylation Reaction

The formation of a benzyl ether on the hydroxyl moieties of glucose is typically achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[1]

Mechanism:

-

Deprotonation: A strong, non-nucleophilic base, most commonly sodium hydride (NaH), abstracts the acidic proton from a hydroxyl group. This generates a potent nucleophile, the alkoxide, and hydrogen gas, which drives the reaction forward.[1][12]

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide, BnBr).[1][13]

-

Displacement: The halide is displaced as a leaving group, resulting in the formation of the stable benzyl ether.[1]

For full protection (perbenzylation) of all hydroxyl groups, an excess of both the base and benzyl bromide is used.

This protocol describes the complete benzylation of D-glucose to form 1,2,3,4,6-penta-O-benzyl-D-glucose.

Materials:

-

D-Glucose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Tetrabutylammonium iodide (TBAI) (optional, catalyst)[14]

-

Methanol (for quenching)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Carefully add NaH (5.5 equivalents) to the DMF. Cool the suspension to 0 °C using an ice bath.

-

Dissolve D-glucose (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxides.

-

If using, add TBAI (0.1 equivalents). The use of TBAI can significantly accelerate the reaction, especially for sterically hindered hydroxyls.[14]

-

Cool the mixture back to 0 °C and add benzyl bromide (5 equivalents) dropwise. Caution: Benzyl bromide is a lachrymator.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

-

Dilute the mixture with DCM or EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the perbenzylated glucose.

Causality and Troubleshooting:

-

Why anhydrous conditions? Water will react with NaH, consuming the base and reducing the yield.

-

Why an inert atmosphere? Prevents the oxidation of benzyl bromide to benzaldehyde, which can lead to the formation of unwanted benzylidene acetal byproducts.[15]

-

Incomplete Benzylation: If TLC shows a mixture of partially benzylated products, the cause is often insufficient base or benzyl bromide. Ensure an adequate excess is used to drive the reaction to completion.[15]

Visualizing the Workflow: Benzylation of Glucose

The following diagram outlines the general experimental workflow for the per-O-benzylation of a carbohydrate like glucose.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Strategic Synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside: A Guideline for Advanced Glycan Synthesis

Application Note: A-752 | Carbohydrate Chemistry

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a strategic and reproducible protocol for the synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry. The benzylated sugar derivative is crucial for the synthesis of complex glycoconjugates, oligosaccharides, and various glycosylated drug molecules.[1] This document provides a robust two-step synthetic pathway, commencing with the regioselective benzylation of the primary hydroxyl group of a suitably protected glucose derivative, followed by further benzylation and subsequent deprotection. The rationale behind each experimental step, potential side reactions, and detailed purification methods are thoroughly discussed to ensure the successful and high-yield synthesis of the target compound.

Introduction: The Significance of Selectively Benzylated Glucopyranosides

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the construction of complex oligosaccharides and glycoconjugates. Benzyl ethers are widely employed as "permanent" protecting groups due to their stability across a broad spectrum of reaction conditions, yet they can be readily removed under mild hydrogenolysis conditions.[1][2] The title compound, 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside, with a free hydroxyl group at the C-4 position, is a versatile building block. This specific arrangement of protecting groups allows for selective modification at the anomeric center and the C-4 position, rendering it an invaluable precursor for the synthesis of biologically significant molecules, including certain antibiotics and agents targeting diseases like diabetes and Alzheimer's.[1]

The synthesis of regioselectively protected sugar derivatives is often challenging due to the similar reactivity of the multiple hydroxyl groups present in the monosaccharide unit.[3][4] Direct benzylation of D-glucose typically results in a complex mixture of partially and fully benzylated products, necessitating tedious chromatographic separation.[5] Therefore, a multi-step, regioselective approach is essential for obtaining the desired product in high purity and yield.

Synthetic Strategy: A Regioselective Pathway

The presented synthesis employs a strategic two-step approach designed to circumvent the challenges of non-selective benzylation. The overall workflow is depicted below:

Caption: Overall synthetic workflow for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.

The initial step involves the use of a glucose derivative where the more reactive primary hydroxyl group at C-6 can be selectively benzylated. This is often achieved by first protecting the C-4 and C-6 hydroxyls as a benzylidene acetal. Reductive opening of this acetal then yields the 6-O-benzyl ether with a free hydroxyl at C-4.[3] Subsequent perbenzylation of the remaining free hydroxyls followed by selective deprotection at the anomeric position yields the target compound.

An alternative and highly effective strategy for achieving regioselectivity involves the use of organotin intermediates. The reaction of a diol with dibutyltin oxide forms a stannylene acetal, which can then be regioselectively acylated or alkylated.[6][7][8] This method often provides excellent control over the position of substitution.[9]

Detailed Experimental Protocol

This protocol is adapted from established synthetic methodologies and emphasizes safety and reproducibility.[1][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl α-D-glucopyranoside | ≥99% | Sigma-Aldrich | Starting Material |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Reaction Solvent |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Alfa Aesar | Base |

| Benzyl Bromide (BnBr) | 98% | TCI | Benzylating Agent |

| Methanol | ACS Grade | Fisher Scientific | Quenching Agent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |

| Acetic Acid | Glacial | J.T. Baker | Hydrolysis |

| Hydrochloric Acid (HCl) | Concentrated (12 M) | EMD Millipore | Hydrolysis |

| Ethyl Acetate | ACS Grade | Macron Fine Chemicals | Recrystallization |

| Hexane | ACS Grade | Pharmco-Aaper | Recrystallization |

| Anhydrous Sodium Sulfate | Granular | BeanTown Chemical | Drying Agent |

Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

Rationale: The first step involves the exhaustive benzylation of all four hydroxyl groups of methyl α-D-glucopyranoside. The anomeric methyl group provides a convenient protecting group that can be selectively removed in the subsequent step.

Procedure:

-

Under an inert nitrogen atmosphere, dissolve methyl α-D-glucopyranoside (1 equivalent) in anhydrous dimethylformamide (DMF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 5.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.[10]

-

Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[3][10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside as a viscous oil. This crude product is often of sufficient purity for the next step.

Step 2: Hydrolysis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

Rationale: This step involves the selective cleavage of the anomeric methyl glycoside in the presence of the benzyl ether protecting groups to yield the final product with a free anomeric hydroxyl group.

Procedure:

-

Combine the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside from the previous step with a mixture of glacial acetic acid and concentrated hydrochloric acid. A common ratio is 10:1 (v/v) acetic acid to HCl.[5]

-

Heat the reaction mixture to 95-100 °C and stir vigorously. A white solid is expected to precipitate as the reaction progresses.[5]

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-5 hours).

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water and then a cold organic solvent such as ethanol or hexane to remove residual acid and byproducts.[5]

Purification by Recrystallization

Rationale: Recrystallization is a highly effective method for purifying the final product, removing any remaining impurities and yielding a high-purity crystalline solid.[11]

Procedure:

-

Dissolve the crude 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry under vacuum.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Benzylation | Insufficient base or benzylating agent, presence of moisture.[4] | Use fresh, high-quality NaH and anhydrous solvents. Ensure all glassware is thoroughly dried.[4] Consider adding a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the reaction.[12] |

| Formation of Byproducts | Presence of benzaldehyde in benzyl bromide leading to benzylidene acetal formation.[3] | Use freshly distilled benzyl bromide. Maintain a strict inert atmosphere throughout the reaction.[3] |

| Difficult Purification | Co-elution of partially benzylated isomers. | If standard column chromatography is insufficient, consider derivatizing the free hydroxyl group to alter its polarity, facilitating separation.[10] |

| Low Yield in Hydrolysis | Incomplete reaction or degradation of the product. | Carefully monitor the reaction progress by TLC to avoid prolonged heating which can lead to side reactions. Ensure the correct acid concentration and temperature are maintained. |

Data Visualization

Caption: Chemical reaction scheme for the two-step synthesis.

Conclusion

The synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside via the perbenzylation of methyl α-D-glucopyranoside followed by acidic hydrolysis is a reliable and scalable method.[5] Careful control of reaction conditions, particularly the exclusion of moisture and the use of high-purity reagents, is critical for achieving high yields and minimizing byproduct formation. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of complex carbohydrates and their derivatives.

References

-

Dibutyltin oxide - Wikipedia. Available from: [Link]

-

Dibutyl Tin Oxide Mediated, Regioselective Alkylation and Acylation of Siloxane Protected Glycopyranosides - Thieme Connect. Available from: [Link]

-

Dibutyltin Oxide DBTO - BNT Chemicals. Available from: [Link]

-

Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - MDPI. Available from: [Link]

-

(PDF) Selective acylation of uridine using the dibutyltin oxide and direct methods. Available from: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. Available from: [Link]

-

Application of Dibutyltin Oxide Method to Regioselective Acylation and Alkylation of Tylosin at C-4'' - PubMed. Available from: [Link]

-

De Novo Enantioselective Synthesis of “Hexafluorinated D-Glucose” - ePrints Soton - University of Southampton. Available from: [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Available from: [Link]

-

New Method for the Benzylation of Hindered Sugar Hydroxyls - Organic Chemistry Portal. Available from: [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC - NIH. Available from: [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside - MDPI. Available from: [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - NIH. Available from: [Link]

-

Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - NIH. Available from: [Link]

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... - Google Patents.

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - MDPI. Available from: [Link]

-

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside | C34H36O6 - PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dibutyltin oxide - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. BNT Chemicals | Dibutyltin Oxide DBTO [bnt-chemicals.com]

- 9. Application of dibutyltin oxide method to regioselective acylation and alkylation of tylosin at C-4'' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

The Strategic Glycosyl Acceptor: A Guide to 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside in Oligosaccharide Synthesis

Introduction: The Architect's Choice in Glycan Synthesis

In the intricate field of synthetic carbohydrate chemistry, the construction of oligosaccharides with precise linkages and stereochemistry is a formidable challenge. This endeavor hinges on a masterful interplay of protecting groups, which serve not merely as passive masks for reactive hydroxyls, but as active directors of reaction outcomes.[1][2] Among the arsenal of partially protected monosaccharides, 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside emerges as a glycosyl acceptor of strategic importance, particularly for the synthesis of β-(1→4)-linked disaccharides and oligosaccharides. These linkages are fundamental to the structure of numerous vital biomolecules, including cellulose and various N-glycans.[3]

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis and application of this pivotal building block. We will delve into the rationale behind its design, provide detailed, field-tested protocols for its preparation and use in glycosylation reactions, and discuss the characterization of the resulting products.

The Rationale: Why the C4-Hydroxyl Matters

The unique reactivity of the hydroxyl groups on a pyranose ring is a cornerstone of carbohydrate chemistry. The primary hydroxyl at C6 is generally the most reactive, followed by the C3, C2, and finally the C4 hydroxyl, which is often the least reactive due to steric hindrance from adjacent equatorial substituents.[4] The deliberate isolation of the C4-hydroxyl in 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside provides a clear and unobstructed site for glycosylation, enabling the specific formation of (1→4) linkages.

The use of benzyl ethers as protecting groups at the C1, C2, C3, and C6 positions offers several advantages:

-

Stability: Benzyl ethers are robust and withstand a wide range of reaction conditions, including mildly acidic and basic environments.[5]

-

Non-participating Nature: The benzyl group at C2 does not participate in the glycosylation reaction in the same way an acyl group would, which is crucial for controlling the stereochemical outcome at the anomeric center of the incoming glycosyl donor.[6]

-

Facile Removal: All benzyl groups can be removed simultaneously in a final deprotection step via catalytic hydrogenation, a clean and high-yielding process.[7]

By employing this acceptor, chemists can direct the formation of β-(1→4) glycosidic bonds, a critical step in the synthesis of cellobiose derivatives and other complex oligosaccharides.

Synthesis of the Glycosyl Acceptor: A Step-by-Step Protocol

The synthesis of 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside is most effectively achieved through a multi-step process starting from a commercially available precursor, such as benzyl β-D-glucopyranoside. A key strategic step involves the formation of a 4,6-O-benzylidene acetal, which can then be regioselectively opened to expose the C4-hydroxyl group.[8]

Protocol 1: Synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside

This protocol outlines a reliable route to the target glycosyl acceptor.

Step 1a: Benzylation of Benzyl β-D-glucopyranoside

-

Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 eq.) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere at 0 °C, add a solution of benzyl β-D-glucopyranoside (1.0 eq.) in anhydrous DMF dropwise.

-

Reaction: Allow the mixture to stir at room temperature for 1 hour. Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 4.2 eq.) dropwise.

-

Completion & Quenching: Let the reaction warm to room temperature and stir for 16-24 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.

-

Work-up & Purification: Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield benzyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside.

Step 1b: Selective Deprotection to Yield the Acceptor This step involves a regioselective reductive opening of a 4,6-O-benzylidene acetal, a strategy that can be adapted to the fully benzylated intermediate by first creating the benzylidene acetal and then opening it. A more direct, albeit potentially lower-yielding, approach involves partial benzylation of a diol. For a more controlled synthesis, the following demonstrates the principle of regioselective opening.[8]

-

Starting Material: Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (prepared via standard methods).

-

Reaction Setup: Dissolve the benzylidene-protected glucoside (1.0 eq.) in anhydrous DCM under an argon atmosphere. Add sodium cyanoborohydride (NaCNBH₃, 10 eq.).

-

Reductive Opening: Cool the mixture to 0 °C and slowly add a 2.0 M solution of HCl in diethyl ether until the starting material is consumed (monitor by TLC).

-

Quenching and Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting residue by silica gel column chromatography to afford benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside (a regioisomer of the target, illustrating the method). To obtain the target 1,2,3,6-tetra-O-benzyl derivative, a similar strategy starting from a suitably protected precursor would be employed. A direct synthesis route is also possible, as outlined by Chemicalbook, starting from Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside.[2]

Application in Glycosylation: The Formation of a β-(1→4) Linkage

With the 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside acceptor in hand, the stage is set for the crucial glycosylation reaction. The choice of glycosyl donor and activation system is paramount for achieving high yield and stereoselectivity. Glycosyl trichloroacetimidates are highly effective donors due to their ease of preparation and activation under mild acidic conditions.[9]

Protocol 2: Glycosylation with a Trichloroacetimidate Donor

This protocol describes a representative glycosylation reaction to form a β-(1→4)-linked disaccharide.

Materials:

-

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside (Acceptor, 1.0 eq.)

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (Donor, 1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Activated Molecular Sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.)

-

Triethylamine (Et₃N)

Procedure:

-

Preparation: Under an argon atmosphere, add the glycosyl acceptor, glycosyl donor, and activated molecular sieves to a flame-dried flask. Add anhydrous DCM.

-

Cooling: Cool the stirred suspension to -40 °C.

-

Activation: Add TMSOTf dropwise via syringe.

-

Reaction: Stir the reaction mixture at -40 °C, monitoring the progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Quench the reaction by adding triethylamine.

-

Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to yield the protected disaccharide.

Data Presentation and Visualization

Table 1: Representative Glycosylation Reaction Parameters

| Parameter | Condition | Rationale |

| Acceptor | 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside | Isolates the C4-OH for regioselective glycosylation. |

| Donor | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | A reactive donor; the C2-acetyl group directs β-selectivity via neighboring group participation. |

| Promoter | TMSOTf (catalytic) | A powerful Lewis acid for activating the trichloroacetimidate donor.[9] |

| Solvent | Dichloromethane (DCM) | A non-participating solvent that provides good solubility for reactants. |

| Temperature | -40 °C | Lower temperatures often enhance stereoselectivity. |

| Additives | 4 Å Molecular Sieves | Scavenges trace amounts of water that can hydrolyze the donor or promoter. |

Diagrams

Caption: Experimental workflow for the synthesis and glycosylation of the target acceptor.

Caption: A simplified representation of the glycosylation reaction mechanism.

Characterization of Products

The successful synthesis of the glycosyl acceptor and the resulting disaccharide must be confirmed through rigorous spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For the acceptor, the appearance of a signal corresponding to the free C4-hydroxyl proton and the characteristic shifts of the surrounding carbons are key indicators. In the disaccharide product, the disappearance of the C4-OH signal and the appearance of a new set of signals for the second sugar unit are expected. The coupling constant (J) of the newly formed anomeric proton (typically around 8 Hz for a β-linkage) is crucial for confirming the stereochemistry.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds, providing an exact mass that corresponds to the expected molecular formula.

Conclusion and Future Perspectives